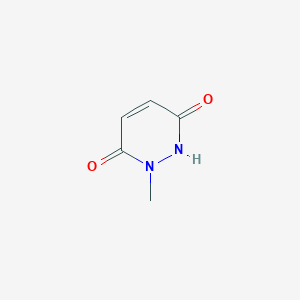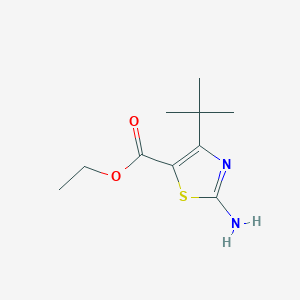
2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a compound with the molecular formula C10H16N2O2S . It is a derivative of 2-aminothiazole, a class of organic medicinal compounds that have been extensively studied for a range of biological and industrial applications .
Synthesis Analysis
Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound , can be synthesized by reacting ethyl bromopyruvate and thiourea . The resulting product is collected as off-white precipitates .Molecular Structure Analysis
The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined . The molecules associate via a hydrogen-bonded R2 2(8) dimer consisting of N-H interactions, with the hydrogen-bonding array additionally involving N-H interactions to one of the carboxylate O atoms .Chemical Reactions Analysis
The compound is a part of the 2-aminothiazole class of compounds, which have been the subject of various studies investigating their structural aspects . One such study reported the structure of ethyl 4-tert-butyl-2-(3-phenylureido)-1,3-thiazole-5-carboxylate, which is currently the only structure of a 4-tert-butyl-5-ester derivative of an aminothiazole .Physical And Chemical Properties Analysis
The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) . Its 1 H NMR (DMSO, δ ppm) values are: δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .Applications De Recherche Scientifique
Applications antimicrobiennes
Les 2-aminothiazoles, tels que le 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate d'éthyle, ont été utilisés comme matière de départ pour la synthèse d'une variété d'analogues hétérocycliques présentant des rôles thérapeutiques prometteurs en tant qu'agents antibactériens et antifongiques . Par exemple, les composés synthétisés à partir du 2-aminothiazole-4-carboxylate ont montré un potentiel antibactérien significatif contre Staphylococcus epidermidis gram-positif et Pseudomonas aeruginosa gram-négatif .
Applications anti-VIH
Les bases de Schiff, qui peuvent être synthétisées à partir de 2-aminothiazoles, auraient des propriétés anti-VIH .
Applications antioxydantes
Les 2-aminothiazoles sont également connus pour leurs propriétés antioxydantes, ce qui les rend utiles dans la lutte contre les maladies liées au stress oxydatif .
Applications antitumorales
Certains dérivés de 2-aminothiazole ont montré un potentiel en tant qu'agents antitumoraux . Par exemple, certains composés ont démontré une action sélective sur les cellules de glioblastome humain U251 et les cellules de mélanome humain WM793 .
Applications anthelminthiques
Il a été rapporté que les 2-aminothiazoles ont des propriétés anthelminthiques, ce qui signifie qu'ils peuvent être utilisés pour traiter les infections par des vers parasites .
Applications anti-inflammatoires et analgésiques
Il a été rapporté que les bases de Schiff dérivées des 2-aminothiazoles ont des propriétés anti-inflammatoires et analgésiques .
Applications industrielles
Les aminothiazoles ont été largement étudiés pour une gamme d'applications industrielles .
Applications d'inhibiteur
<a data-citationid="4e71243f-704b-18b8-c8f9-2d87f0d2d563-36-group" h="ID=SERP,5015.1" href="https://bmcchem.biomedcentral.
Mécanisme D'action
Target of Action
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has been extensively studied for a range of biological and industrial applications 2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that the molecules of this compound associate via a hydrogen-bonded r2 2(8) dimer consisting of n—h n interactions . This interaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of cell lines against which 2-aminothiazole derivatives have shown inhibitory activity , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound might induce cell death or inhibit cell proliferation in these cell lines.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions suggest that the compound’s action might be influenced by its physical state (solid or gaseous), concentration in the air, and direct contact with biological tissues.
Orientations Futures
2-aminothiazole derivatives, including Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, continue to be a promising scaffold in medicinal chemistry and drug discovery research . Their broad pharmacological spectrum and potential to decrease drug resistance make them a desirable focus for future research .
Propriétés
IUPAC Name |
ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBJUACHJHCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356439 | |
| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78968-26-0 | |
| Record name | Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78968-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?
A1: The structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


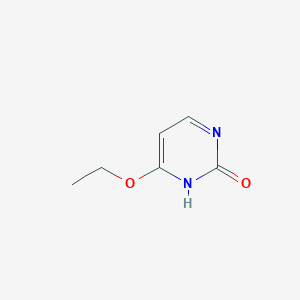
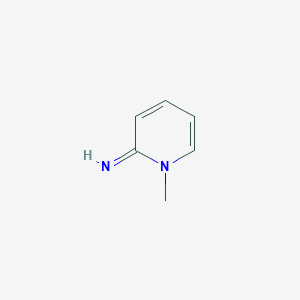



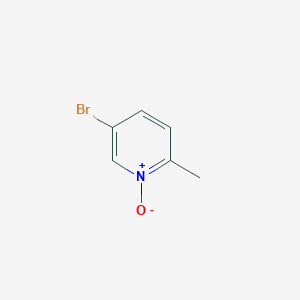
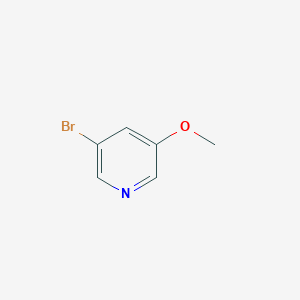


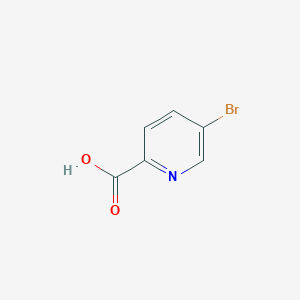
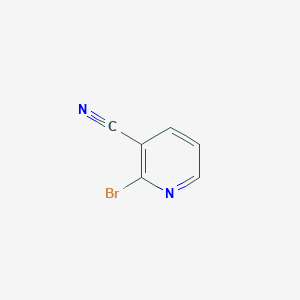
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

